molecular formula C10H8N2O3 B12922276 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 54026-33-4

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B12922276
CAS No.: 54026-33-4
M. Wt: 204.18 g/mol
InChI Key: WMCRWKHSQCCIFG-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a hydroxyethylidene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted pyrido[1,2-a]pyrimidine derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific structural features, such as the hydroxyethylidene group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

CAS No.

54026-33-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6(13)8-9(14)11-7-4-2-3-5-12(7)10(8)15/h2-5,14H,1H3

InChI Key

WMCRWKHSQCCIFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC=CN2C1=O)O

Origin of Product

United States

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